1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride
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Overview
Description
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring fused to an imidazo[4,5-c]pyridine core, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with 2-aminopyridine in the presence of a suitable catalyst to form the imidazo[4,5-c]pyridine core. The resulting intermediate is then subjected to further reactions to introduce the piperidine moiety and obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazo[4,5-c]pyridine core or the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: This compound shares a similar core structure but differs in the position of the nitrogen atoms and the presence of additional functional groups.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Another related compound with a benzoimidazole core, exhibiting different chemical and biological properties.
Uniqueness
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and bioactivity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15ClN4O |
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Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H14N4O.ClH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2,(H,14,16);1H |
InChI Key |
JIXORTZUVXDMID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Cl |
Origin of Product |
United States |
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